molecular formula C21H3Br15N6 B12590255 N~2~,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine CAS No. 459433-13-7

N~2~,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B12590255
CAS No.: 459433-13-7
M. Wt: 1537.8 g/mol
InChI Key: KQMXTKNQKFELFS-UHFFFAOYSA-N
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Description

N~2~,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound belonging to the class of triazine derivatives. It is characterized by the presence of three pentabromophenyl groups attached to a triazine core. This compound is known for its high bromine content, which imparts unique properties such as flame retardancy and thermal stability.

Preparation Methods

Chemical Reactions Analysis

N~2~,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N2,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine atoms in the compound can form halogen bonds with electron-rich sites on target molecules, leading to changes in their structure and function . This interaction can affect various molecular pathways, including those involved in thermal degradation and flame retardancy .

Comparison with Similar Compounds

N~2~,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine is unique due to its high bromine content and triazine core. Similar compounds include:

Compared to these compounds, N2,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine offers enhanced thermal stability and flame retardancy due to its triazine core and multiple bromine atoms .

Properties

CAS No.

459433-13-7

Molecular Formula

C21H3Br15N6

Molecular Weight

1537.8 g/mol

IUPAC Name

2-N,4-N,6-N-tris(2,3,4,5,6-pentabromophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C21H3Br15N6/c22-1-4(25)10(31)16(11(32)5(1)26)37-19-40-20(38-17-12(33)6(27)2(23)7(28)13(17)34)42-21(41-19)39-18-14(35)8(29)3(24)9(30)15(18)36/h(H3,37,38,39,40,41,42)

InChI Key

KQMXTKNQKFELFS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)NC2=NC(=NC(=N2)NC3=C(C(=C(C(=C3Br)Br)Br)Br)Br)NC4=C(C(=C(C(=C4Br)Br)Br)Br)Br

Origin of Product

United States

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